2-Cyclohexen-1-one, 3-amino-2,5,5-trimethyl-
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Overview
Description
2-Cyclohexen-1-one, 3-amino-2,5,5-trimethyl- is an organic compound with the molecular formula C9H15NO It is a derivative of cyclohexenone, featuring an amino group and three methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-amino-2,5,5-trimethyl- can be achieved through several methods. One common approach involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be conducted under elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-amino-2,5,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-Cyclohexen-1-one, 3-amino-2,5,5-trimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-amino-2,5,5-trimethyl- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethyl-2-cyclohexen-1-one: A closely related compound with similar structural features but lacking the amino group.
Isophorone: Another related compound used in organic synthesis and industrial applications.
Uniqueness
The presence of the amino group in 2-Cyclohexen-1-one, 3-amino-2,5,5-trimethyl- distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
89237-08-1 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-amino-2,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-6-7(10)4-9(2,3)5-8(6)11/h4-5,10H2,1-3H3 |
InChI Key |
YDWNQGXESAPARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(CC1=O)(C)C)N |
Origin of Product |
United States |
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